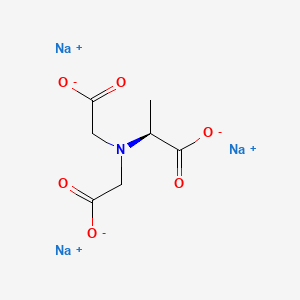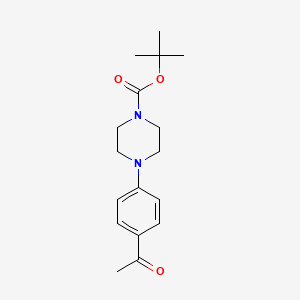
Trisodium dicarboxymethyl alaninate, L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium dicarboxymethyl alaninate, L- is a trisodium salt of N-(1-carboxyethyl)iminodiacetic acid. It is a tetradentate complexing agent, forming stable 1:1 chelate complexes with cations having a charge number of at least +2, such as calcium and magnesium . This compound is known for its excellent biodegradability and environmental compatibility, making it a preferred choice in various applications .
Wissenschaftliche Forschungsanwendungen
Trisodium dicarboxymethyl alaninate, L- is widely used in various fields due to its chelating properties:
Wirkmechanismus
Target of Action
Trisodium dicarboxymethyl alaninate, also known as Trisodium N-(1-carboxylatoethyl)iminodiacetate or methylglycinediacetic acid trisodium salt (MGDA-Na3), is a tetradentate complexing agent . Its primary targets are metal ions , specifically those with a charge number of at least +2 . These include “hard water forming” cations such as calcium (Ca2+) and magnesium (Mg2+) .
Mode of Action
Trisodium dicarboxymethyl alaninate interacts with its targets by forming stable 1:1 chelate complexes . This interaction effectively binds the metal ions, thereby inactivating their negative influences on the final formulation .
Biochemical Pathways
The biochemical pathways affected by Trisodium dicarboxymethyl alaninate primarily involve the sequestration of metal ions. By binding these ions, the compound prevents them from participating in unwanted chemical reactions. This can be particularly beneficial in applications where the presence of free metal ions could lead to issues such as scaling, discoloration, or degradation of product performance .
Pharmacokinetics
This suggests that it could be readily absorbed and distributed in aqueous environments. Its biodegradability indicates that it can be metabolized and excreted, reducing potential bioaccumulation.
Result of Action
The primary result of Trisodium dicarboxymethyl alaninate’s action is the formation of stable, water-soluble complexes with polyvalent metal ions . This leads to a reduction in the concentration of free metal ions, which can improve the performance and stability of various formulations . In cleaning applications, for example, it can enhance the removal of stubborn stains and prevent the formation of scale .
Action Environment
The action of Trisodium dicarboxymethyl alaninate can be influenced by various environmental factors. For instance, its effectiveness as a chelating agent can be affected by the pH of the environment . Furthermore, its stability and efficacy can be influenced by temperature, as it is known to be stable under high-temperature conditions . Its biodegradability and excellent ecological and toxicological profile make it an environmentally friendly choice .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
It is known that it forms stable chelate complexes with cations . This suggests that it may interact with enzymes, proteins, and other biomolecules that have metal ions as cofactors.
Molecular Mechanism
It is known to form stable chelate complexes with cations , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trisodium dicarboxymethyl alaninate, L- typically involves the double cyanomethylation of racemic α-DL-alanine with methanal and hydrogen cyanide. The intermediate diacetonitrile is then hydrolyzed to form the trisodium salt, followed by acidification with mineral acids . This process yields the compound with a high overall yield of 97.4% .
Industrial Production Methods: Industrial production focuses on achieving high space-time yields, simple reaction control at low pressures and temperatures, and continuous process options. The use of inexpensive raw materials, such as the raw mixture from Strecker synthesis, is preferred. The process avoids complex isolation steps, allowing direct use of crude reaction solutions or precipitates in subsequent steps .
Analyse Chemischer Reaktionen
Types of Reactions: Trisodium dicarboxymethyl alaninate, L- undergoes various chemical reactions, including:
Chelation: Forms stable chelate complexes with metal ions.
Hydrolysis: Hydrolyzes under acidic conditions to release the iminodiacetic acid derivative.
Common Reagents and Conditions:
Chelation: Typically involves metal ions like calcium and magnesium in aqueous solutions.
Hydrolysis: Requires acidic conditions, often using mineral acids.
Major Products:
Chelation: Produces stable metal chelate complexes.
Hydrolysis: Yields iminodiacetic acid derivatives.
Vergleich Mit ähnlichen Verbindungen
- Trisodium nitrilotriacetate
- Trisodium ethylenediaminetetraacetate
- Trisodium iminodisuccinate
Comparison: Trisodium dicarboxymethyl alaninate, L- is distinguished by its superior biodegradability and environmental compatibility compared to other chelating agents like trisodium nitrilotriacetate and trisodium ethylenediaminetetraacetate . Its ability to form stable chelate complexes with a wide range of metal ions makes it a versatile and effective chelating agent .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Trisodium dicarboxymethyl alaninate, L- involves the reaction of L-alanine with sodium hydroxide and chloroacetic acid to form the final product.", "Starting Materials": [ "L-alanine", "Sodium hydroxide", "Chloroacetic acid", "Water" ], "Reaction": [ "Step 1: Dissolve L-alanine in water", "Step 2: Add sodium hydroxide to the solution and stir until dissolved", "Step 3: Add chloroacetic acid to the solution and stir for several hours", "Step 4: Adjust the pH of the solution to 7-8 using hydrochloric acid", "Step 5: Filter the solution to remove any solids", "Step 6: Concentrate the solution under reduced pressure", "Step 7: Add sodium hydroxide to the concentrated solution to adjust the pH to 9-10", "Step 8: Filter the solution to remove any solids", "Step 9: Concentrate the solution under reduced pressure", "Step 10: Add sodium hydroxide to the concentrated solution to adjust the pH to 11-12", "Step 11: Filter the solution to remove any solids", "Step 12: Concentrate the solution under reduced pressure", "Step 13: Crystallize the product from the concentrated solution", "Step 14: Dry the crystals to obtain Trisodium dicarboxymethyl alaninate, L-" ] } | |
CAS-Nummer |
170492-24-7 |
Molekularformel |
C7H11NNaO6 |
Molekulargewicht |
228.15 g/mol |
IUPAC-Name |
trisodium;(2S)-2-[bis(carboxylatomethyl)amino]propanoate |
InChI |
InChI=1S/C7H11NO6.Na/c1-4(7(13)14)8(2-5(9)10)3-6(11)12;/h4H,2-3H2,1H3,(H,9,10)(H,11,12)(H,13,14);/t4-;/m0./s1 |
InChI-Schlüssel |
SZYIQIXMAMBADP-WCCKRBBISA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |
SMILES |
CC(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+] |
Kanonische SMILES |
CC(C(=O)O)N(CC(=O)O)CC(=O)O.[Na] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4'-(pyridin-4-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3069125.png)
![1,2-Benzenediamine, N1-[(9R)-6'-methoxycinchonan-9-yl]-4-(trifluoromethyl)-](/img/structure/B3069130.png)




![Spiro[fluorene-9,9'-xanthene]](/img/structure/B3069175.png)


![[1,1'-Biphenyl]-3,4',5-tricarbaldehyde](/img/structure/B3069190.png)

